molecular formula C12H21NO3 B8238462 Tert-butyl (2R,3S)-3-hydroxy-2-vinyl-piperidine-1-carboxylate

Tert-butyl (2R,3S)-3-hydroxy-2-vinyl-piperidine-1-carboxylate

Cat. No.: B8238462
M. Wt: 227.30 g/mol
InChI Key: AJPYZOAAGWNJKU-ZJUUUORDSA-N
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Description

Tert-butyl (2R,3S)-3-hydroxy-2-vinyl-piperidine-1-carboxylate is a complex organic compound that features a piperidine ring substituted with a tert-butyl ester group, a hydroxyl group, and a vinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tert-butyl (2R,3S)-3-hydroxy-2-vinyl-piperidine-1-carboxylate typically involves multiple steps, starting from simpler precursors. One common method involves the protection of the piperidine nitrogen, followed by the introduction of the vinyl group through a suitable vinylation reaction. The hydroxyl group can be introduced via selective oxidation of a precursor alcohol. Finally, the tert-butyl ester group is introduced using tert-butyl chloroformate under basic conditions .

Industrial Production Methods

Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, scalability, and sustainability. These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (2R,3S)-3-hydroxy-2-vinyl-piperidine-1-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as PCC (Pyridinium chlorochromate).

    Reduction: The vinyl group can be reduced to an ethyl group using hydrogenation reactions.

    Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: PCC, DMSO (Dimethyl sulfoxide) with oxalyl chloride.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Tosyl chloride for converting the hydroxyl group to a tosylate, followed by nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an ethyl-substituted piperidine.

    Substitution: Formation of various substituted piperidines depending on the nucleophile used.

Scientific Research Applications

Chemistry

In organic synthesis, Tert-butyl (2R,3S)-3-hydroxy-2-vinyl-piperidine-1-carboxylate is used as an intermediate for the synthesis of more complex molecules. Its unique structure allows for selective functionalization, making it valuable in the development of new synthetic methodologies .

Biology and Medicine

Its piperidine ring is a common motif in many bioactive molecules, and the presence of the hydroxyl and vinyl groups allows for further derivatization to enhance biological activity .

Industry

In the chemical industry, this compound can be used as a building block for the synthesis of polymers and other materials. Its reactivity and functional groups make it suitable for incorporation into various industrial processes .

Mechanism of Action

The mechanism of action of Tert-butyl (2R,3S)-3-hydroxy-2-vinyl-piperidine-1-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The hydroxyl group can form hydrogen bonds with active sites, while the vinyl group can participate in π-π interactions with aromatic residues .

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl (2R,3S)-3-hydroxy-2-methylpyrrolidine-1-carboxylate
  • tert-Butyl (2R,3S)-3-hydroxy-2-ethylpiperidine-1-carboxylate

Uniqueness

Tert-butyl (2R,3S)-3-hydroxy-2-vinyl-piperidine-1-carboxylate is unique due to the presence of the vinyl group, which imparts additional reactivity and potential for further functionalization. This distinguishes it from similar compounds that may lack this reactive site .

Properties

IUPAC Name

tert-butyl (2R,3S)-2-ethenyl-3-hydroxypiperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO3/c1-5-9-10(14)7-6-8-13(9)11(15)16-12(2,3)4/h5,9-10,14H,1,6-8H2,2-4H3/t9-,10+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJPYZOAAGWNJKU-ZJUUUORDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1C=C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC[C@@H]([C@H]1C=C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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